molecular formula C11H22N2O3 B3015616 (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate CAS No. 955400-16-5

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B3015616
CAS No.: 955400-16-5
M. Wt: 230.308
InChI Key: QBJWNCXOPXVECA-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring

Scientific Research Applications

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with piperazine-containing compounds depend on their specific structures and uses. It’s important to note that while some piperazine derivatives are used in pharmaceuticals, others may have potential risks and side effects .

Future Directions

Piperazine-containing compounds are gaining prominence in research due to their many pharmacological properties . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Therefore, the future directions in the study of these compounds may involve the development of new synthetic methodologies and the exploration of their diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate: A similar compound without the (S)-stereochemistry.

    Methoxymethyl piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.

Uniqueness

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWNCXOPXVECA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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